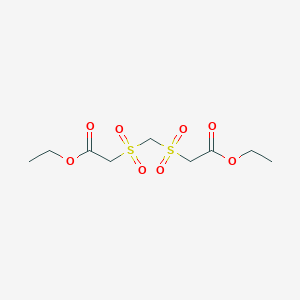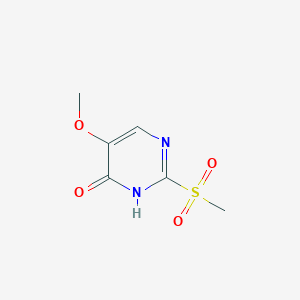
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester is a complex organic compound with the molecular formula C9H16O8S2 and a molecular weight of 316.351 g/mol . This compound is known for its unique structure, which includes both ester and sulfonyl functional groups, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
. The reaction conditions often include:
Reactants: Carboxylic acid and ethanol
Catalyst: Acid catalyst such as sulfuric acid (H2SO4) or tosic acid (TsOH)
Reaction Conditions: The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
In industrial settings, the production of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester may involve more advanced techniques to ensure high yield and purity. These methods can include continuous flow reactors and the use of more efficient catalysts to optimize the reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfonic acids, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester involves its interaction with various molecular targets and pathways. The ester and sulfonyl groups can participate in a range of chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and targets depend on the context of its use, such as in biochemical assays or pharmaceutical applications.
Vergleich Mit ähnlichen Verbindungen
Ethoxycarbonylmethanesulfonylmethanesulfonyl-acetic acid ethyl ester can be compared with other similar compounds, such as:
- Decylsulfanyl-acetic acid ethyl ester
- Acetic acid decylcarbamoyl-phenyl-methyl ester
- Acetic acid benzylcarbamoyl-phenyl-methyl ester
These compounds share similar functional groups but differ in their specific structures and reactivities
Eigenschaften
CAS-Nummer |
27230-18-8 |
|---|---|
Molekularformel |
C9H16O8S2 |
Molekulargewicht |
316.4 g/mol |
IUPAC-Name |
ethyl 2-[(2-ethoxy-2-oxoethyl)sulfonylmethylsulfonyl]acetate |
InChI |
InChI=1S/C9H16O8S2/c1-3-16-8(10)5-18(12,13)7-19(14,15)6-9(11)17-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
NGFWBJGIKDEXAF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CS(=O)(=O)CS(=O)(=O)CC(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11972399.png)
![4-{[(E)-anthracen-9-ylmethylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972410.png)
![Allyl (2E)-2-(2-chlorobenzylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11972414.png)
![3-(4-chlorophenyl)-N'-[(E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972433.png)
![2-[(3Z)-3-(3-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-phenylacetamide](/img/structure/B11972435.png)
![2-Benzyl-9-phenyl-2,3-dihydro-1H-benzo[F]isoindol-1-one](/img/structure/B11972447.png)
![3-isopropyl-N'-[(E)-1-(3-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11972454.png)

![8-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-7-dodecyl-3-methylpurine-2,6-dione](/img/structure/B11972462.png)
![(5,6-Dimethyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B11972467.png)
![4-{[(E)-(3-Nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11972470.png)
